N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVELRISSRKPPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives under appropriate conditions.
Coupling with 3-fluorobenzamide: The final step involves the coupling of the oxadiazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
¹Calculated based on molecular formula.
Key Observations:
- Polarity and Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights and polarity, which may improve aqueous solubility but reduce membrane permeability.
- Steric Considerations : Bulky substituents like the 4-methylpiperidinylsulfonyl group in could hinder binding to sterically constrained targets compared to the compact 3-fluorobenzamide.
Antibacterial Activity:
- Sulfanyl Acetamide Derivatives : highlights compounds with sulfanyl acetamide substituents (e.g., 8a-k ) showing potent antibacterial activity against Staphylococcus aureus and Escherichia coli. Electron-withdrawing groups on the benzamide moiety correlated with enhanced activity . The target compound’s 3-fluoro group may similarly improve antibacterial efficacy.
- Cytotoxicity: Derivatives in demonstrated low hemolytic activity (<10% at 100 µg/mL), suggesting that the oxadiazole-benzodioxin scaffold is generally non-toxic. The fluorine substituent in the target compound may further optimize safety.
Anticancer and Anti-inflammatory Potential:
- Oxazole Analogues: describes oxazol-2-amine derivatives (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine) evaluated for cancer therapy.
- Glucocorticoid Receptor Agonists : A structurally complex analogue in (featuring a difluoropropanamide group) acts as a glucocorticoid receptor agonist with anti-inflammatory properties. This underscores the role of fluorinated substituents in receptor binding .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : Compounds bearing oxadiazole groups have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated IC50 values as low as against A549 lung cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
The antimicrobial efficacy of similar benzodioxin derivatives has also been assessed:
- Testing Methodology : Broth microdilution testing was employed to evaluate the activity against Gram-positive and Gram-negative bacteria.
- Results : Compounds demonstrated variable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Enzyme Activity : Some derivatives have shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in malignant cells through various pathways.
Study 1: Efficacy Against Lung Cancer
A study conducted on a series of oxadiazole derivatives revealed that those with a benzodioxin core exhibited enhanced cytotoxicity in both 2D and 3D culture formats:
- Findings : The most active compound showed significant effects on cell viability across multiple lung cancer cell lines.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related compounds indicated:
- Activity Against Bacteria : Certain derivatives were effective against resistant strains of bacteria, highlighting their potential as therapeutic agents in infectious diseases.
Q & A
Basic: What are the common synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide?
The synthesis typically involves multi-step coupling reactions. A standard approach includes:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄).
- Step 2: Coupling the oxadiazole moiety with a 3-fluorobenzamide derivative via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF.
- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Key variables include:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control.
- Temperature: Oxadiazole cyclization proceeds optimally at 80–100°C, while amide coupling is performed at 0–25°C to minimize side reactions.
- Catalysts: Substoichiometric DMAP (4-dimethylaminopyridine) accelerates coupling efficiency.
- Workflow: Real-time monitoring via TLC or HPLC ensures intermediate stability and guides quenching timing .
Basic: What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR: Confirms regiochemistry of the oxadiazole ring and substitution patterns on the benzodioxin and fluorobenzamide groups.
- IR Spectroscopy: Validates amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Provides exact mass verification (e.g., molecular ion peak matching C₁₈H₁₃FN₂O₄).
- X-ray Crystallography: Resolves crystal packing and torsional angles of the benzodioxin moiety (if single crystals are obtainable) .
Advanced: How does the benzodioxin moiety influence the compound’s bioactivity?
The 2,3-dihydro-1,4-benzodioxin scaffold enhances:
- Lipophilicity: Facilitates membrane permeability, as evidenced by logP values (~3.2).
- Receptor Interactions: The oxygen-rich structure engages in hydrogen bonding with proteic targets (e.g., glucocorticoid receptors, as seen in related compounds).
- Metabolic Stability: Resistance to cytochrome P450 oxidation due to electron-donating ether linkages .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Contradictions in IC₅₀ values or target selectivity may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (fluorescence vs. radiometric).
- Purity Thresholds: Impurities >5% (e.g., unreacted intermediates) can skew dose-response curves.
- Buffer Conditions: Ionic strength and pH (e.g., phosphate vs. HEPES buffers) alter compound solubility and aggregation.
Recommendation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays) and ensure ≥98% purity via HPLC .
Advanced: Which computational tools are suitable for modeling interactions between this compound and biological targets?
- Molecular Docking: AutoDock Vina or Glide (Schrödinger) to predict binding poses with receptors (e.g., glucocorticoid receptors).
- MD Simulations: GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- QM/MM: Gaussian or ORCA to study electronic interactions at the oxadiazole-benzoate interface.
- Crystallographic Refinement: SHELXL for high-resolution structural models derived from X-ray data .
Advanced: How can the compound’s stability under physiological conditions be assessed?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability: TGA/DSC analysis to determine decomposition thresholds (>200°C typical for oxadiazoles).
- Light Sensitivity: Conduct ICH Q1B photostability testing under UV/visible light.
- Plasma Stability: Incubate with human plasma; quantify parent compound depletion using LC-MS .
Advanced: What strategies are effective for synthesizing derivatives with enhanced pharmacological properties?
- Oxadiazole Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability.
- Benzodioxin Substitution: Replace fluorine with trifluoromethyl or sulfonamide groups to alter steric and electronic profiles.
- Bioisosteric Replacement: Swap the oxadiazole ring with 1,2,4-triazole or thiadiazole to explore SAR.
- Prodrug Design: Esterify the amide group to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
